molecular formula C12H17NO B1284344 [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol CAS No. 91271-59-9

[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol

Cat. No. B1284344
CAS RN: 91271-59-9
M. Wt: 191.27 g/mol
InChI Key: YMFREPVLJDRBOG-UHFFFAOYSA-N
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Description

“[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is a chemical compound with the linear formula C12H18N2 . It has a molecular weight of 190.29 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is a solid or liquid at room temperature . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Catalysis in Organic Synthesis : This compound has been used as a ligand for catalytic systems. For instance, a prolinol-derived ligand similar in structure was applied in catalytic enantioselective alkynylation of cyclic imines, showing high yields and excellent enantioselectivities (Munck et al., 2017).

  • Intermediates in Organic Synthesis : Such compounds are important intermediates in organic synthesis. For example, a study described a novel process for synthesizing a similar compound, achieving significant improvements in overall yield (Feng Ta, 2013).

  • Corrosion Inhibition : Derivatives of [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol have been studied as corrosion inhibitors for mild steel in acidic mediums. Computational chemistry studies showed that these derivatives can effectively adsorb on metal surfaces (Ma et al., 2017).

  • Reduction of Nitro Aromatic Compounds : A related compound, (2-pyridyl)phenyl methanol, has shown capability in the reduction of nitro aromatic compounds, suggesting potential applications in the synthesis of various organic compounds (Giomi et al., 2011).

  • Molecular Structure and Interactions : Studies have also focused on the molecular structure and intermolecular interactions of similar compounds, providing insights into their chemical behavior and potential applications (Dayananda et al., 2012).

  • Heterogeneous Catalysis : Research into heterogeneous catalytic conversion of methane to methanol under ambient conditions has utilized ligands with structural similarities, leading to significant improvements in methane turnover (Ahmed et al., 2020).

  • Biocatalysis : The compound has been used in biocatalysis, such as the production of enantiomerically pure forms of similar compounds, which are important in pharmaceutical applications (Şahin et al., 2019).

Safety And Hazards

“[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-(pyrrolidin-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,14H,1-2,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFREPVLJDRBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586196
Record name {3-[(Pyrrolidin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol

CAS RN

91271-59-9
Record name 3-(1-Pyrrolidinylmethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Pyrrolidin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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